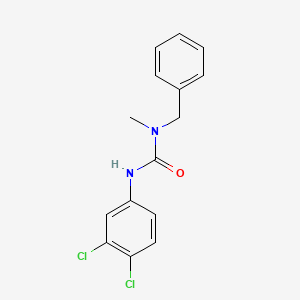
1-Benzyl-3-(3,4-dichlorophenyl)-1-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(3,4-dichlorophenyl)-1-methylurea is a synthetic compound belonging to the class of phenylurea derivativesThe compound’s molecular formula is C14H12Cl2N2O, and it has a molecular weight of 295.16 g/mol .
Preparation Methods
The synthesis of 1-Benzyl-3-(3,4-dichlorophenyl)-1-methylurea typically involves the reaction of 3,4-dichlorophenyl isocyanate with benzylamine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using recrystallization techniques to obtain a high-purity compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-Benzyl-3-(3,4-dichlorophenyl)-1-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of corresponding urea derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Scientific Research Applications
1-Benzyl-3-(3,4-dichlorophenyl)-1-methylurea has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and Alzheimer’s disease.
Industry: In the industrial sector, the compound is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(3,4-dichlorophenyl)-1-methylurea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
1-Benzyl-3-(3,4-dichlorophenyl)-1-methylurea can be compared with other phenylurea derivatives, such as:
- 1-Benzyl-3-(2,3-dichlorophenyl)urea
- 1-Benzyl-3-(2,4-dichlorophenyl)urea
- 1-Benzyl-3-(2,6-dichlorophenyl)urea
- 1-Benzyl-3-(2,5-dichlorophenyl)urea
These compounds share similar chemical structures but differ in the positions of the chlorine atoms on the phenyl ring. The unique positioning of the chlorine atoms in this compound contributes to its distinct chemical and biological properties .
Properties
CAS No. |
73355-66-5 |
|---|---|
Molecular Formula |
C15H14Cl2N2O |
Molecular Weight |
309.2 g/mol |
IUPAC Name |
1-benzyl-3-(3,4-dichlorophenyl)-1-methylurea |
InChI |
InChI=1S/C15H14Cl2N2O/c1-19(10-11-5-3-2-4-6-11)15(20)18-12-7-8-13(16)14(17)9-12/h2-9H,10H2,1H3,(H,18,20) |
InChI Key |
BPUNHRDHFGRLOS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


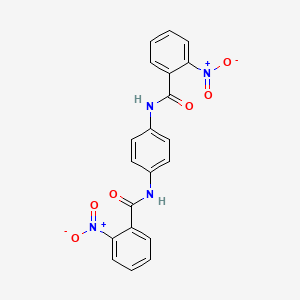

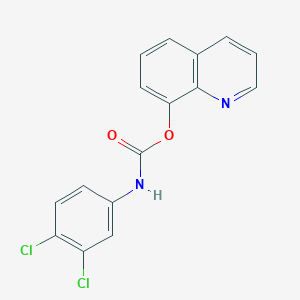

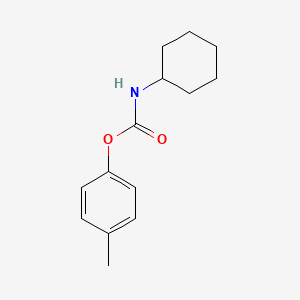
![N-{2-[(4-fluorobenzylidene)amino]phenyl}-4-methylbenzenesulfonamide](/img/structure/B11956562.png)
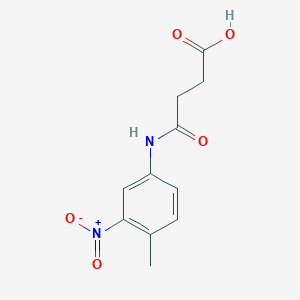

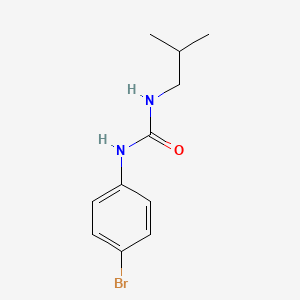

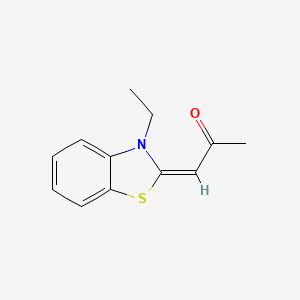
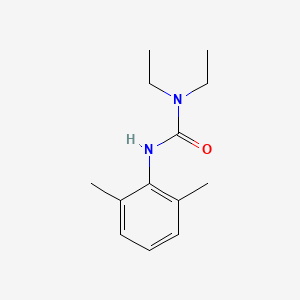

![Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaen-15-ol](/img/structure/B11956610.png)
